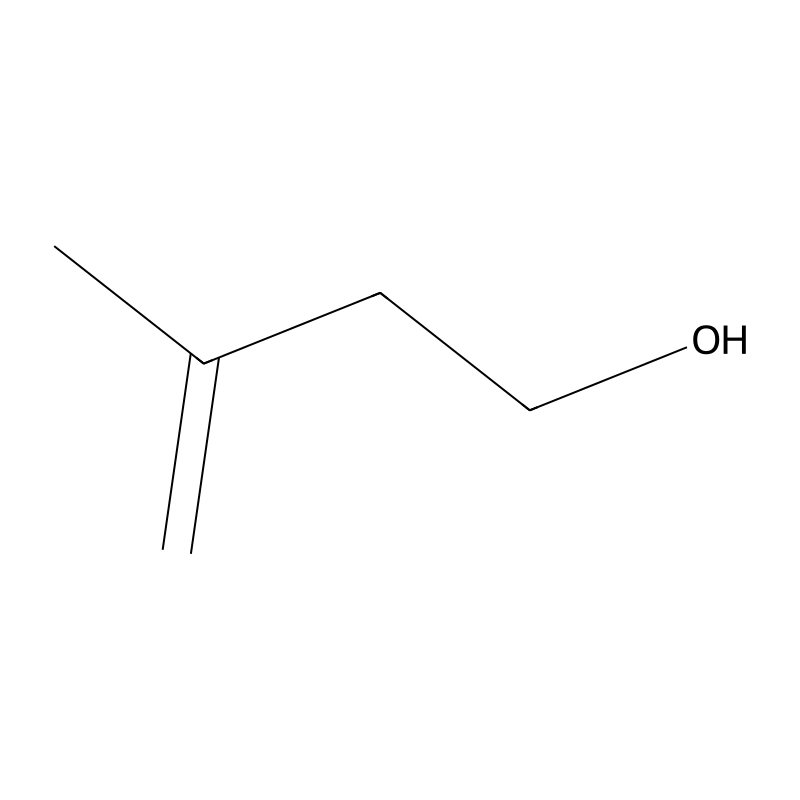

3-Methyl-3-buten-1-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Identification and Properties:

3-Methyl-3-buten-1-ol, also known as isopentenyl alcohol, is a five-carbon organic molecule with the chemical formula C5H10O. It belongs to the class of compounds called primary alcohols and also falls under the category of homoallylic alcohols due to the presence of a double bond adjacent to the hydroxyl group. The CAS registry number for this compound is 763-32-6 [National Institute of Standards and Technology (NIST) WebBook, ].

Occurrence in Nature:

3-Methyl-3-buten-1-ol is a naturally occurring compound found in various plants and organisms. Examples include Cananga odorata (commonly known as ylang-ylang) and Bistorta manshuriensis [National Institutes of Health, PubChem, ].

Research Applications:

While the specific research applications of 3-Methyl-3-buten-1-ol are limited, it has been used in some scientific studies:

- Reaction Rate Studies: One study used 3-Methyl-3-buten-1-ol to investigate the rate coefficient of its gas-phase reaction with hydroxyl radicals (OH radicals) [Sigma-Aldrich, ]. This research contributes to the understanding of atmospheric chemistry and the behavior of organic compounds in the environment.

3-Methyl-3-buten-1-ol is an organic compound with the molecular formula CHO and a molecular weight of approximately 86.132 g/mol. It is classified as a primary alcohol and a homoallylic alcohol, characterized by its unique structure that includes a double bond and an alcohol functional group. This compound is also known by several other names, including isobutenylcarbinol and methallyl carbinol . It has been identified in various natural sources, such as Ips cembrae and Bistorta manshuriensis, indicating its biological significance .

- Esterification: Reacts with acids to form esters.

- Oxidation: Can be oxidized to form ketones or aldehydes.

- Dehydration: Under specific conditions, it can undergo dehydration to yield alkenes.

- Alkylation: The dianion of 3-methyl-3-buten-1-ol can be alkylated to synthesize various derivatives, including pheromones .

Research indicates that 3-methyl-3-buten-1-ol exhibits notable biological activity. It has been reported to possess antimicrobial properties and may influence the behavior of certain insects, possibly serving as a pheromone or attractant in ecological interactions . Its presence in specific plant species suggests potential roles in plant defense mechanisms.

Several methods exist for synthesizing 3-methyl-3-buten-1-ol:

- Prins Reaction: This method involves the reaction of isobutene with formaldehyde in the presence of an organic base catalyst, yielding the desired alcohol after full depolymerization of polyformaldehyde .

- Grignard Reaction: A method utilizing magnesium chips and methallyl halides under controlled conditions can also produce 3-methyl-3-buten-1-ol with high yields .

These methods highlight the versatility of synthetic pathways available for creating this compound.

3-Methyl-3-buten-1-ol finds applications in various fields:

- Flavoring and Fragrance Industry: Used as a flavoring agent due to its pleasant odor.

- Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

- Agricultural Chemistry: Investigated for its potential use in pest control due to its biological activity .

Studies have explored the interactions of 3-methyl-3-buten-1-ol with other chemical species, particularly focusing on its reaction kinetics with hydroxyl radicals in gas-phase reactions. Such studies are crucial for understanding its behavior in atmospheric chemistry and potential environmental impacts .

Several compounds share structural similarities with 3-methyl-3-buten-1-ol, each possessing unique characteristics:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Methylbutan-1-ol | CHO | Simple primary alcohol without double bond |

| 3-Hydroxybutene | CHO | Lacks methyl group at the third position |

| Isobutylene | CH | An alkene without hydroxyl group |

| 2-Methylpropene | CH | Similar structure but lacks hydroxyl functionality |

The uniqueness of 3-methyl-3-buten-1-ol lies in its combination of both a double bond and a hydroxyl group, making it a valuable compound for various chemical transformations and applications not shared by its analogs.

3-Methyl-3-buten-1-ol (C₅H₁₀O), commonly known as isoprenol, was first synthesized in the early 20th century through the Prins reaction, a condensation process involving isobutene and formaldehyde. This reaction, discovered by Dutch chemist Hendrik Jacobus Prins in 1919, laid the foundation for industrial-scale production. Early studies focused on its structural elucidation, confirming its identity as a primary alcohol with a branched unsaturated hydrocarbon chain. By the 1930s, its potential as a chemical intermediate in terpene synthesis was recognized, particularly for producing citral and vitamin precursors.

Evolution of Isoprenol as a Hemiterpene Alcohol in Scientific Literature

Isoprenol belongs to the hemiterpene alcohol class, characterized by a five-carbon skeleton derived from isoprene units. Its role in isoprenoid biosynthesis became clearer with the discovery of the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. Research in the 2010s revealed that isoprenol could serve as a precursor for isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), critical intermediates in terpenoid production. Computational modeling and metabolic engineering further optimized its microbial production, achieving titers up to 3.5 g/L in Pseudomonas putida.

Taxonomic Position within Alcohol Chemistry and Isoprenoid Research

As a primary allylic alcohol, isoprenol’s structure features a hydroxyl group (-OH) at the terminal carbon and a double bond between C3 and C4. Taxonomically, it bridges short-chain alcohols and isoprenoids, enabling diverse functionalization (e.g., phosphorylation, esterification). Its incorporation into prenyl diphosphates (e.g., GPP, FPP) underpins its significance in synthesizing complex terpenes like limonene and lycopene.

Historical Development of Isoprenol-Based Industrial Applications

Industrial use of isoprenol expanded post-1950, driven by demand for:

- Citral and vitamin synthesis: Key for flavors, fragrances, and pharmaceuticals.

- Biofuels: High combustion efficiency (~30% higher than ethanol) and compatibility with SAF precursors like DMCO.

- Agrochemicals: Intermediate in pyrethroid pesticides and rubber antioxidants.

Recent advances in CRISPR-based strain engineering and two-phase fermentation have boosted production scalability.

Natural Occurrence and Distribution of Isoprenol

Plant-Based Sources and Biosynthetic Routes

3-Methyl-3-buten-1-ol, commonly known as isoprenol, occurs naturally in various plant species as a secondary metabolite with diverse biological functions [14]. The compound has been identified in herbs and spices, where it contributes to characteristic aromatic profiles and potentially serves defensive or signaling roles in plant physiology [14] [15]. Sweet cherries (Prunus avium) represent a notable natural source, with isoprenol detected in fruit tissues, suggesting its involvement in flavor development and potential biomarker applications for food consumption tracking [14] [15].

The biosynthetic production of isoprenol in plants occurs through the methylerythritol phosphate pathway, which operates within plastid organelles and serves as the primary route for isoprenoid precursor synthesis in photosynthetic organisms [22]. This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate, which subsequently undergoes a series of enzymatic transformations to produce isopentenyl diphosphate and dimethylallyl diphosphate [22]. The conversion of these diphosphate intermediates to isoprenol requires sequential dephosphorylation reactions catalyzed by promiscuous phosphatase enzymes [6].

Plants utilize isoprenol as an intermediate in the broader isoprenoid biosynthetic network, where it serves as a precursor for more complex terpenoid compounds including essential oil components, pigments, and defense metabolites [4]. The methylerythritol phosphate pathway demonstrates sensitivity to environmental stressors, particularly oxidative conditions, which can modulate isoprenol production through pathway regulation mechanisms involving iron-sulfur cluster enzymes [11].

Microbial Production Pathways

Microbial biosynthesis of 3-methyl-3-buten-1-ol has been extensively engineered in bacterial hosts, particularly Escherichia coli, through heterologous expression of isoprenoid biosynthetic pathways [9] [12]. The mevalonate pathway represents the primary route for microbial isoprenol production, involving the conversion of acetyl-coenzyme A through a series of enzymatic steps to generate isopentenyl diphosphate, which is subsequently dephosphorylated to yield isoprenol [9] [12].

The engineered mevalonate pathway in Escherichia coli begins with the condensation of two acetyl-coenzyme A molecules by acetyl-coenzyme A acetyltransferase to form acetoacetyl-coenzyme A [12]. This intermediate undergoes further condensation with acetyl-coenzyme A via 3-hydroxy-3-methylglutaryl-coenzyme A synthase, followed by reduction through 3-hydroxy-3-methylglutaryl-coenzyme A reductase to produce mevalonate [12]. Sequential phosphorylation reactions catalyzed by mevalonate kinase and phosphomevalonate kinase generate mevalonate 5-diphosphate, which is decarboxylated by diphosphomevalonate decarboxylase to form isopentenyl diphosphate [12].

The conversion of isopentenyl diphosphate to isoprenol requires the activity of promiscuous phosphatase enzymes, with NudB representing the primary catalyst identified in Escherichia coli systems [9] [12]. Metabolite profiling studies have demonstrated that NudB functions as a pathway bottleneck, necessitating protein engineering approaches to enhance enzyme expression levels and improve isoprenol yields [9]. Engineering of the Shine-Dalgarno sequence for nudB resulted in nine-fold increases in protein levels and corresponding improvements in isoprenol production, achieving titers of 2.23 grams per liter under optimized conditions [9].

Recent advances in microbial isoprenol production have focused on the development of isopentenyl diphosphate bypass pathways that circumvent intermediate toxicity issues associated with diphosphate accumulation [6]. These engineered systems utilize modified phosphomevalonate decarboxylase variants with promiscuous activity toward mevalonate monophosphate, enabling direct conversion to isoprenol without isopentenyl diphosphate formation [6]. Implementation of bypass pathways has achieved isoprenol titers exceeding 10 grams per liter in fed-batch cultivation systems [6].

Endogenous Metabolite Status in Biological Systems

3-Methyl-3-buten-1-ol functions as a secondary metabolite in biological systems, representing a metabolically non-essential compound that may serve specialized roles in cellular signaling, defense mechanisms, or as an intermediate in incomplete metabolic transformations [14] [32]. The compound belongs to the chemical class of primary alcohols, characterized by the general structure R-CH2OH, and specifically represents a fatty alcohol derivative within the isoprenoid family [14] [32].

In plant systems, isoprenol demonstrates detection patterns consistent with its role as a biomarker for specific dietary consumption, particularly in relation to herbs, spices, and fruit tissues [14] [15]. The compound's presence in sweet cherry extracts suggests involvement in fruit ripening processes and flavor development, though quantitative measurements remain limited in published literature [14] [15]. The secondary metabolite status indicates that isoprenol may arise from incomplete metabolism of other isoprenoid compounds or serve specialized signaling functions during plant development [14].

Microbial systems demonstrate varying endogenous production levels of isoprenol, with native Escherichia coli strains showing minimal background synthesis through promiscuous phosphatase activity on naturally occurring isopentenyl diphosphate pools [18]. Environmental microbial communities, particularly those associated with isoprene-producing plants, harbor specialized bacteria capable of metabolizing related C5 alcohol compounds, suggesting potential roles for isoprenol in microbial carbon cycling and ecosystem interactions [18].

The metabolite's distribution across biological systems reflects its position within the broader isoprenoid metabolic network, where it serves as both a terminal product through dephosphorylation reactions and a potential precursor for more complex terpenoid biosynthesis through reverse phosphorylation pathways [20]. This dual metabolic role underscores the compound's significance in linking primary carbon metabolism with specialized isoprenoid production pathways across diverse biological systems [20].

The Isoprenoid Alcohol Pathway

Isoprenol's Role in Alternative Isoprenoid Biosynthesis

The isoprenoid alcohol pathway represents a synthetic route for isoprenoid biosynthesis that utilizes 3-methyl-3-buten-1-ol as a central metabolic intermediate, offering an alternative to native methylerythritol phosphate and mevalonate pathways [20] [21]. This non-natural biosynthetic approach centers on the synthesis and subsequent phosphorylation of isoprenoid alcohols, with isoprenol serving as a key linking metabolite between central carbon metabolism and isoprenoid precursor formation [20] [21].

The pathway architecture consists of upper and lower branches, where the upper isoprenoid alcohol pathway generates C5 alcohol intermediates from central carbon metabolites, while the lower branch converts these alcohols to various isoprenoid precursors through sequential phosphorylation reactions [20]. Isoprenol functions as the primary intermediate connecting these branches, enabling the generation of dimethylallyl diphosphate and isopentenyl diphosphate through enzymatic phosphorylation [20].

Research demonstrates that isoprenol can support the production of diverse isoprenoid compounds including geraniol, limonene, farnesol, diaponeurosporene, and lycopene when integrated into engineered biosynthetic systems [20]. The pathway's design enables production of greater than 2 grams per liter geraniol from prenol precursors, demonstrating the effectiveness of alcohol-based intermediates in isoprenoid biosynthesis [20]. Integration of upper and lower pathway branches through isoprenol as the linking intermediate has achieved production of nearly 0.6 grams per liter total monoterpenoids from glycerol as the sole carbon source [20].

The isoprenoid alcohol pathway provides significant advantages over native biosynthetic routes through improved energy efficiency and reduced metabolic burden on host organisms [20] [21]. Unlike traditional pathways that require multiple ATP-consuming steps and generate toxic diphosphate intermediates, the alcohol-based approach utilizes more direct conversion routes with lower energy requirements [20]. This synthetic pathway design represents a paradigm shift from working within existing metabolic constraints toward utilizing all available biochemical reactions to identify optimal biosynthetic routes [20].

Enzymatic Conversions and Pathway Regulation

The enzymatic conversion of 3-methyl-3-buten-1-ol within isoprenoid biosynthetic pathways involves sequential phosphorylation reactions catalyzed by specific kinase and phosphatase enzymes [20] [34]. The primary conversion pathway utilizes hydroxyethylthiazole kinase (ThiM) from Escherichia coli, which demonstrates promiscuous activity toward isoprenol and related C5 alcohols, enabling phosphorylation to generate corresponding monophosphate intermediates [20] [35].

The lower isoprenoid alcohol pathway facilitates conversion of isoprenol to dimethylallyl diphosphate through a two-step phosphorylation process [20]. Initial phosphorylation by ThiM generates dimethylallyl monophosphate, which undergoes secondary phosphorylation to form the diphosphate precursor required for downstream isoprenoid biosynthesis [20]. This enzymatic system demonstrates broad substrate specificity, enabling processing of various C5 alcohol substrates including prenol and isoprenol derivatives [20].

Pathway regulation mechanisms involve multiple levels of enzymatic control, including expression optimization of key bottleneck enzymes and metabolic flux balancing to prevent accumulation of toxic intermediates [9] [23]. CRISPR interference systems have been employed to systematically optimize isoprenol production through targeted repression of competing metabolic pathways and enhancement of beneficial enzymatic activities [13] [23]. Screening of 32 essential and non-essential genes identified specific targets for pathway improvement, with multiplexed gene repression achieving 3 to 4.5-fold increases in isoprenol titers [23].

Recent research has identified alternative phosphatase enzymes with enhanced catalytic efficiency for isoprenol production, including yigL, yieH, and ybiV, which demonstrate superior performance compared to traditional NudB and AphA enzymes [37]. Overexpression of yigL achieved isoprenol titers of approximately 2.95 grams per liter, surpassing previous benchmarks and establishing new standards for enzymatic efficiency in alcohol-based isoprenoid biosynthesis [37]. These findings indicate significant potential for further pathway optimization through continued enzyme discovery and engineering efforts [37].

Comparative Analysis with Native Isoprenoid Pathways

Comparative analysis of the isoprenoid alcohol pathway against native methylerythritol phosphate and mevalonate pathways reveals significant differences in metabolic efficiency, energy requirements, and carbon utilization [20] [26]. The native methylerythritol phosphate pathway demonstrates higher theoretical yield but requires greater energy input through NAD(P)H and ATP consumption, creating metabolic burden that limits production scalability [26]. In contrast, the mevalonate pathway offers more energetically favorable conditions but suffers from strict cellular regulation mechanisms that counteract flux enhancement efforts [26].

| Pathway Attribute | Mevalonate Pathway | Methylerythritol Phosphate Pathway | Isoprenoid Alcohol Pathway |

|---|---|---|---|

| Starting Metabolites | Acetyl-coenzyme A | Pyruvate; Glyceraldehyde 3-phosphate | Acetyl-coenzyme A; Propionyl-coenzyme A |

| Number of Enzymatic Steps | 6 | 7 | 8 |

| Carbon Efficiency | 0.83 | 0.83 | 1.00 |

| ATP Balance | -3 ATP | -3 ATP | -2 ATP |

| Redox Balance | -2 NAD(P)H | -3 NAD(P)H | -3 NAD(P)H |

The isoprenoid alcohol pathway demonstrates superior carbon efficiency with complete carbon retention (1.00) compared to 0.83 efficiency in native pathways, indicating reduced carbon waste and improved substrate utilization [20]. Energy requirements show improvement with -2 ATP consumption versus -3 ATP in native pathways, representing a 33% reduction in energy burden for isoprenoid precursor formation [20]. The pathway's design circumvents regulatory constraints present in native systems, enabling more aggressive metabolic engineering approaches without interference from endogenous control mechanisms [20].

Productivity comparisons demonstrate that the isoprenoid alcohol pathway achieves competitive titers with native systems while offering enhanced flexibility for metabolic optimization [20] [25]. The synthetic pathway supports production of multiple isoprenoid products simultaneously, including monoterpenes, sesquiterpenes, and carotenoids, through modular pathway design that enables product diversification [20]. This versatility contrasts with native pathways that typically require specialized optimization for individual target compounds [20].

Carbon and Energy Efficiency Advantages

The isoprenoid alcohol pathway offers substantial carbon and energy efficiency advantages compared to native isoprenoid biosynthetic routes, primarily through reduced ATP consumption and improved carbon retention mechanisms [20] [30]. Energy efficiency improvements result from the elimination of energy-intensive phosphorylation steps required in traditional pathways, with the alcohol-based approach utilizing more direct conversion routes that minimize metabolic energy expenditure [20] [30].

Carbon efficiency analysis reveals that the isoprenoid alcohol pathway achieves complete carbon retention (100%) through optimized biochemical reaction sequences that eliminate decarboxylation steps present in native pathways [20]. This improved carbon utilization translates to enhanced substrate-to-product conversion ratios and reduced feedstock requirements for industrial-scale production applications [20]. The pathway's design enables utilization of diverse carbon sources including glycerol, acetate, and other renewable feedstocks with maintained efficiency profiles [20].

Energy balance calculations demonstrate 33% reduction in ATP consumption compared to mevalonate and methylerythritol phosphate pathways, representing significant metabolic burden reduction for host organisms [20]. This improved energy efficiency enables enhanced cell growth rates and biomass accumulation while maintaining high product titers, addressing key limitations of traditional isoprenoid production systems [20]. The reduced energy requirements also facilitate economic viability for large-scale biotechnological applications [30].

Research indicates that the energy efficiency advantages become more pronounced under industrial production conditions, where sustained high-flux operation requires minimization of metabolic burden [30]. The isoprenoid alcohol pathway's design principles offer potential for converting isoprenoid biosynthesis from an energy-consuming process into an energy-generating or energy-neutral system through continued optimization [30]. These efficiency improvements position alcohol-based pathways as promising platforms for sustainable production of bulk chemicals and biofuels from renewable carbon sources [30].

| Efficiency Metric | Native Pathways | Isoprenoid Alcohol Pathway | Improvement Factor |

|---|---|---|---|

| Carbon Retention | 83% | 100% | 1.20x |

| ATP Consumption | -3 ATP per C5 unit | -2 ATP per C5 unit | 1.33x |

| Metabolic Burden | High | Reduced | 1.5-2.0x |

| Product Flexibility | Limited | High | 3-5x |

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H318 (97.97%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Corrosive

Other CAS

Wikipedia

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

3-Buten-1-ol, 3-methyl-: ACTIVE